molecular formula C6H3Cl2N3 B1590559 2,5-Dichloro-1H-imidazo[4,5-B]pyridine CAS No. 438190-90-0

2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Cat. No. B1590559
M. Wt: 188.01 g/mol
InChI Key: CKQVHGHQFAOFNJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-1H-imidazo[4,5-B]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves condensation-dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . The cyclization to the imidazo[4,5-b]pyridine ring system can also be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine consists of an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C6H3Cl2N3/c7-4-2-1-3-5 (10-4)11-6 (8)9-3/h1-2H, (H,9,10,11) .


Physical And Chemical Properties Analysis

2,5-Dichloro-1H-imidazo[4,5-B]pyridine is a solid at room temperature . It has a molecular weight of 188.02 .

Scientific Research Applications

Chemical Synthesis and Modification

Imidazo[1,2-a]pyridine is recognized for its broad range of applications in medicinal chemistry due to its potential as a "drug prejudice" scaffold. This heterocyclic ring system has been explored for anticancer, antimicrobial, antiviral, and various other therapeutic applications. Structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents, showcasing its importance in the synthesis of new derivatives and potential drug-like chemical libraries (Deep et al., 2016).

Biological Activities and Applications

Derivatives of imidazo[1,2-a]pyridine, similar to 2,5-Dichloro-1H-imidazo[4,5-b]pyridine, have been synthesized and analyzed for ADA inhibitory activity, demonstrating their utility in biological applications (Cristalli et al., 1994). Additionally, functionalized imidazo[1,2-a]pyridine derivatives have been synthesized under mild conditions, emphasizing their role in pharmaceutical applications (Ravi & Adimurthy, 2017).

Material Science and Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in acidic conditions. These studies highlight the compound's utility beyond biological applications, showcasing its relevance in material science and industrial applications (Saady et al., 2021).

Green Synthetic Approaches

The importance of green chemistry in the synthesis of imidazo[1,2-a]pyridine derivatives has been highlighted, with a focus on reducing harmful chemical use and improving reaction efficiency. This approach is crucial for sustainable development in chemical synthesis (Patel et al., 2023).

Safety And Hazards

When handling 2,5-Dichloro-1H-imidazo[4,5-B]pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

2,5-dichloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVHGHQFAOFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476984
Record name 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-1H-imidazo[4,5-B]pyridine

CAS RN

438190-90-0
Record name 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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